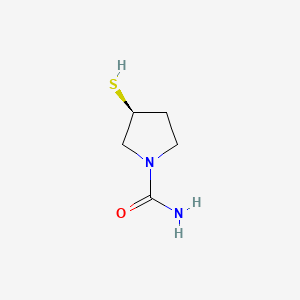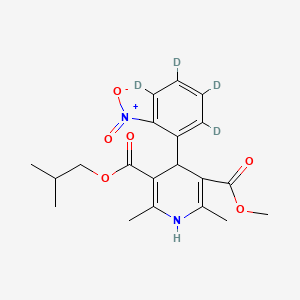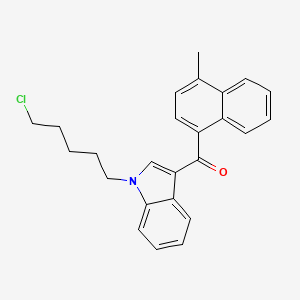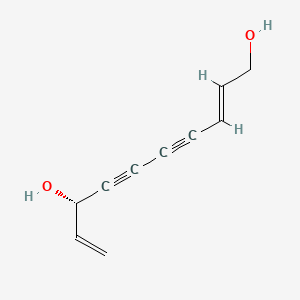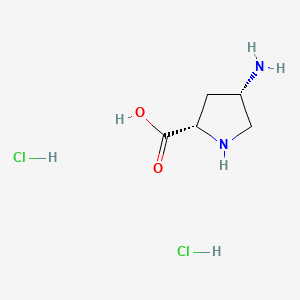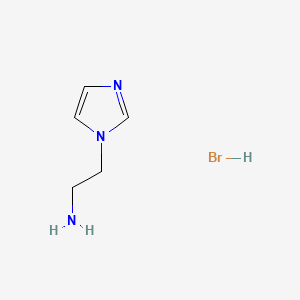
Paliperidone Carboxylate Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paliperidone Carboxylate Impurity is a variant of Paliperidone, a second-generation antipsychotic agent . It is used in the pharmaceutical industry and is available from various manufacturers .
Synthesis Analysis
The synthesis of Paliperidone involves various chemical processes. An efficient approach for the synthesis of Paliperidone has been reported, which involves the development of chromatographic methods to establish the processes and for the identification of the impurities . Another study mentions that Impurities C and D are key raw materials for the synthesis of Paliperidone .
Molecular Structure Analysis
The molecular structure of Paliperidone Carboxylate Impurity is complex. It has been reported that different crystallization processes do not change the crystal of Paliperidone, but they do change its crystallinity . The molecular formula of Paliperidone Carboxylate Impurity is C24H27FN4O5, and its molecular weight is 470.49 .
Chemical Reactions Analysis
The chemical reactions involved in the formation of Paliperidone Carboxylate Impurity are complex and involve multiple steps. It has been reported that different crystallization processes can induce changes in appearance, surface free energy (SFE), and crystallinity, which can further affect the stability, state, and pharmacokinetic in vivo formulation .
Physical And Chemical Properties Analysis
The physical and chemical properties of Paliperidone Carboxylate Impurity can be affected by the crystallization processes. For example, it has been reported that Paliperidone made by different crystallization processes could induce changes in appearance, SFE, and crystallinity .
Aplicaciones Científicas De Investigación
Analytical Method Development
Paliperidone Carboxylate Impurity: plays a crucial role in the development of analytical methods for quality control of pharmaceuticals. Stability-indicating methods, such as Ultra-Performance Liquid Chromatography (UPLC), are designed to accurately quantify impurities like Paliperidone Carboxylate in both the active pharmaceutical ingredient (API) and its dosage forms . This ensures the safety and efficacy of antipsychotic medications by monitoring degradation products.
Controlled Drug Release
Research into controlled drug release systems incorporates Paliperidone Carboxylate Impurity to study its interaction with cation exchange resins . These studies aim to develop formulations that can provide both immediate and sustained release of medications, improving therapeutic outcomes for patients with conditions like schizophrenia.
In Vitro Drug Release Studies
Paliperidone Carboxylate Impurity: is used in in vitro drug release studies to understand its release profile from various pharmaceutical formulations . High-Performance Thin-Layer Chromatography (HPTLC) methods are developed for this purpose, providing insights into the drug’s behavior and stability within the formulated products.
Pharmacological Research
In pharmacology, Paliperidone Carboxylate Impurity is utilized to assess the pharmacokinetics and pharmacodynamics of paliperidone-based medications . This includes studying the drug’s absorption, distribution, metabolism, and excretion (ADME) to optimize dosing regimens and minimize side effects.
Clinical Trial Methodology
Paliperidone Carboxylate Impurity: is significant in clinical trial methodologies where it’s used as a reference standard to compare the efficacy and safety of new paliperidone formulations against established treatments . This helps in validating the clinical trial results and ensuring the reliability of the data collected.
Neuroscience Research
In neuroscience, Paliperidone Carboxylate Impurity aids in exploring the neurological pathways affected by antipsychotic drugs . Studies focus on understanding how these impurities might influence the therapeutic effects of medications used to treat disorders like schizophrenia and bipolar disorder.
Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Paliperidone Carboxylate Impurity involves the conversion of Paliperidone to its carboxylate form through a series of reactions.", "Starting Materials": [ "Paliperidone", "Sodium hydroxide", "Carbon dioxide", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Paliperidone is dissolved in methanol", "Sodium hydroxide is added to the solution to form the sodium salt of Paliperidone", "Carbon dioxide is bubbled through the solution to form Paliperidone carboxylic acid", "The solution is acidified with hydrochloric acid to form Paliperidone carboxylate", "The Paliperidone carboxylate is isolated through filtration and washing with water" ] } | |
Número CAS |
1006685-69-3 |
Fórmula molecular |
C24H27FN4O5 |
Peso molecular |
470.501 |
Nombre IUPAC |
2-(9-hydroxy-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl 4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C24H27FN4O5/c1-14-17(23(31)29-9-2-3-19(30)22(29)26-14)8-12-33-24(32)28-10-6-15(7-11-28)21-18-5-4-16(25)13-20(18)34-27-21/h4-5,13,15,19,30H,2-3,6-12H2,1H3 |
Clave InChI |
URCWIRWSGZNAPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCOC(=O)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Sinónimos |
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid 2-(6,7,8,9-Tetrahydro-9-hydroxy-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl Ester, Paliperidone Impurity D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



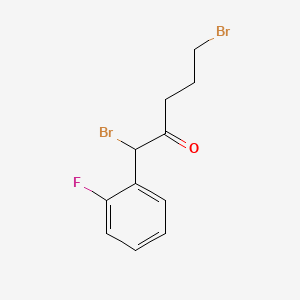
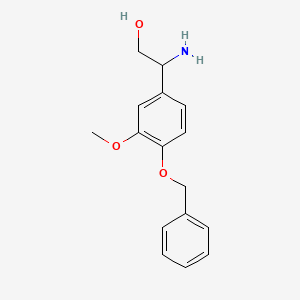
![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)
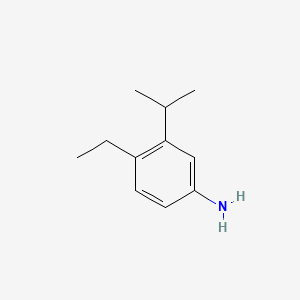

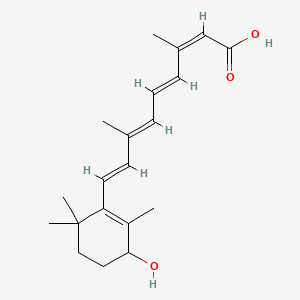
![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)
